BENGHE Foundational & Exploratory

Check Availability & Pricing

GSK3532795: A Technical Overview of its
Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3532795

Cat. No.: B606272

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that
has demonstrated potent antiviral activity.[1][2] This technical guide provides a comprehensive
overview of the known antiviral activity spectrum of GSK3532795, with a focus on its
mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its
evaluation. The available data robustly supports its role as a powerful agent against Human
Immunodeficiency Virus Type 1 (HIV-1), including various subtypes and drug-resistant strains.

Core Mechanism of Action

GSK3532795 targets the final step in the maturation of HIV-1.[1][2] Specifically, it inhibits the
proteolytic cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1
(SP1).[1][2][3] This inhibition prevents the proper assembly and maturation of the viral core,
resulting in the production of immature, non-infectious virions.[1][2]

The following diagram illustrates the proposed signaling pathway and mechanism of action of
GSK3532795.
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Caption: Mechanism of action of GSK3532795 in inhibiting HIV-1 maturation.

Antiviral Activity Spectrum

The antiviral activity of GSK3532795 has been extensively studied against HIV-1. However,
there is a notable lack of publicly available data on its activity against other viruses, both RNA
and DNA viruses. Therefore, the current known spectrum of activity for GSK3532795 is specific
to HIV-1.

In Vitro Anti-HIV-1 Activity

GSK3532795 has demonstrated potent in vitro activity against a broad range of HIV-1
subtypes, including B and C.[1][2] It also retains activity against HIV-1 strains that are resistant
to other classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse
transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIS).

[1][4]

The following table summarizes the quantitative in vitro antiviral activity of GSK3532795
against various HIV-1 strains.
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Experimental Protocols

The evaluation of the antiviral activity of GSK3532795 has been conducted using various in
vitro assays. The following is a generalized description of a common experimental workflow for
determining the 50% effective concentration (EC50) using a cytopathic effect (CPE) reduction
assay.

Generalized Experimental Workflow for CPE Reduction
Assay
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Caption: Generalized workflow for a cytopathic effect (CPE) reduction assay.

Detailed Methodologies:

¢ Cell Lines: Commonly used cell lines for HIV-1 antiviral assays include MT-2 cells, which are
highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.[6]

¢ Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) as well as clinical isolates
from different subtypes are used to assess the breadth of activity.
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e Compound Preparation: GSK3532795 is typically dissolved in a suitable solvent like dimethyl
sulfoxide (DMSOQO) and then serially diluted in cell culture medium to achieve the desired
concentrations.

« Infection and Incubation: Cells are infected with a multiplicity of infection (MOI) that is
optimized to cause significant CPE in the virus control wells within the incubation period.
Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

o Measurement of Antiviral Activity: The extent of CPE is quantified by various methods. A
common method is the use of a colorimetric assay that measures the metabolic activity of
viable cells (e.g., MTS assay). The absorbance is read using a plate reader, and the results
are used to calculate the percentage of CPE inhibition at each drug concentration.

o Cytotoxicity Assessment: In parallel, the 50% cytotoxic concentration (CC50) of the
compound is determined by treating uninfected cells with the same serial dilutions of the
drug. This is crucial for calculating the selectivity index (SI = CC50/EC50), which is a
measure of the compound's therapeutic window.

Resistance Profile

Resistance to GSK3532795 has been studied in vitro and in clinical trials.[3] Mutations in the
Gag polyprotein, particularly at or near the CA-SP1 cleavage site, can confer reduced
susceptibility to the drug.[3] Key mutations associated with resistance include substitutions at
amino acid positions V362 and A364 in the Gag protein.[3]

Conclusion

GSK3532795 is a potent second-generation HIV-1 maturation inhibitor with a well-defined
mechanism of action. Its antiviral activity is robust against a wide range of HIV-1 subtypes,
including those with resistance to other antiretroviral agents. While the current body of
evidence strongly supports its anti-HIV-1 efficacy, its activity spectrum against other viral
pathogens remains to be elucidated. Further research is warranted to explore the potential
broader antiviral applications of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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